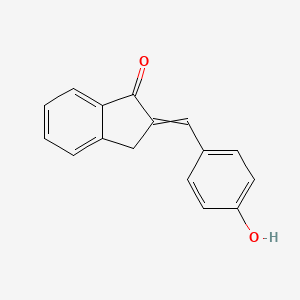

4-(1-Oxoindan-2-ylidenemethyl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(1-Oxoindan-2-ylidenemethyl)phenol is a useful research compound. Its molecular formula is C16H12O2 and its molecular weight is 236.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral Properties

Recent studies have indicated that phenolic compounds, including 4-(1-Oxoindan-2-ylidenemethyl)phenol, exhibit promising antiviral activities. A computational study analyzed the binding affinities of various phenolic compounds against the SARS-CoV-2 nsp13 protein, a crucial component in the virus's life cycle. The findings suggested that specific phenolic compounds could act as effective inhibitors, potentially leading to new antiviral drugs .

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which play a significant role in mitigating oxidative stress-related diseases such as cancer and neurodegenerative disorders. The structure of this compound allows it to scavenge free radicals effectively, making it a candidate for further research in developing antioxidant therapies .

Environmental Applications

Wastewater Treatment

Phenolic compounds are prevalent pollutants in industrial wastewater. A case study demonstrated the effectiveness of advanced oxidation processes for removing phenols from wastewater streams. The Nyex™-a system was employed to treat wastewater containing high concentrations of phenols, achieving over 99% reduction in phenol levels. This method combines adsorption with electrochemical oxidation, highlighting the potential of phenolic compounds in environmental remediation technologies .

| Parameter | Initial Concentration | Final Concentration | Reduction (%) |

|---|---|---|---|

| Chemical Distillate | 4,761 mg/L | 1,096 mg/L | ~75% |

| Chemical Effluent | 645 mg/L | <0.5 mg/L | ~99% |

Materials Science

Synthesis of Phenolic Resins

This compound can be utilized as a building block for synthesizing phenolic resins, which are widely used in adhesives, coatings, and plastics. These resins demonstrate excellent thermal stability and chemical resistance, making them suitable for various industrial applications .

Case Study: Antiviral Drug Development

A computational study explored the interaction of newly synthesized phenolic compounds with SARS-CoV-2 proteins using molecular docking techniques. The study highlighted that certain derivatives showed strong binding affinities and stability in dynamic simulations, suggesting their potential as therapeutic agents against COVID-19 .

Case Study: Wastewater Treatment Efficiency

In an industrial setting, a manufacturer faced challenges with high phenol concentrations in their wastewater. The implementation of the Nyex™-a system resulted in significant reductions in phenol levels without the need for chemical dosing or generating sludge, demonstrating an efficient method for treating hazardous waste .

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution (EAS) Reactions

The phenolic -OH group strongly activates the aromatic ring toward electrophilic substitution, directing incoming groups to ortho and para positions.

Condensation and Nucleophilic Reactions

The oxoindan-2-ylidene moiety enhances reactivity in condensation processes:

-

Amine Condensation : Reacts with primary amines to form Schiff base derivatives, stabilized by conjugation with the oxoindan system. This is critical in synthesizing bioactive analogs.

-

Epoxide Ring-Opening : Participates in TPP-K-catalyzed reactions with epoxides, forming phenoxide intermediates that regenerate active species (TPP-OPh) for repeated catalysis .

Oxidation and Redox Behavior

Phenolic groups are prone to oxidation:

-

Quinone Formation : Chromic acid oxidizes the compound to a conjugated diketone structure (e.g., benzoquinone analog) .

-

Enzymatic Oxidation : Serves as an anti-acetylcholinesterase agent by interacting with the enzyme’s catalytic site, likely through hydrogen bonding and π-π stacking.

Specialized Phenolic Reactions

Analytical Characterization

Reaction progress and products are monitored via:

Eigenschaften

Molekularformel |

C16H12O2 |

|---|---|

Molekulargewicht |

236.26 g/mol |

IUPAC-Name |

2-[(4-hydroxyphenyl)methylidene]-3H-inden-1-one |

InChI |

InChI=1S/C16H12O2/c17-14-7-5-11(6-8-14)9-13-10-12-3-1-2-4-15(12)16(13)18/h1-9,17H,10H2 |

InChI-Schlüssel |

DRPPCEHRGYFXHN-UHFFFAOYSA-N |

Kanonische SMILES |

C1C2=CC=CC=C2C(=O)C1=CC3=CC=C(C=C3)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.